molecular formula C5H12OS B6236020 3-methoxybutane-1-thiol CAS No. 2354274-21-6

3-methoxybutane-1-thiol

Cat. No.: B6236020
CAS No.: 2354274-21-6
M. Wt: 120.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product page is for the chemical compound 3-Methoxybutane-1-thiol. Currently, specific physicochemical data, research applications, and detailed safety information for this particular compound are not readily available in the public domain. Suggested Research Context: Based on its structure, this compound (Molecular Formula: C5H12OS) is a volatile sulfur-containing compound. Structurally similar thiols, such as 3-Mercapto-3-methylbutan-1-ol (MMB), are known to be significant odorants and are studied extensively in fields like flavor science and chemical ecology. For instance, MMB is a key aroma compound in Sauvignon Blanc wines and passionfruit juice, and it also acts as a semiochemical in feline scent-marking . Researchers are advised to consult specialized chemical databases and scientific literature for precise characterization data. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2354274-21-6

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Methoxybutane 1 Thiol and Analogues

Conventional Chemical Synthesis Strategies

Traditional organic chemistry provides a robust toolbox for the synthesis of thiols, including 3-methoxybutane-1-thiol. These methods often involve the transformation of functional groups and the formation of carbon-sulfur bonds through well-established reaction mechanisms.

Thiolation of Haloalkane Precursors

One of the most direct and widely used methods for synthesizing thiols is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. chemistrysteps.commasterorganicchemistry.com For the preparation of this compound, the corresponding haloalkane, 1-halo-3-methoxybutane (where the halide is typically bromide or chloride), serves as the electrophilic precursor.

The most common sulfur nucleophile for this transformation is the hydrosulfide (B80085) anion (-SH), typically delivered as sodium hydrosulfide (NaSH). libretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. To prevent the formation of the dialkyl sulfide (B99878) byproduct, which can occur if the newly formed thiol attacks another molecule of the alkyl halide, an excess of the hydrosulfide reagent is generally used. chemistrysteps.comlibretexts.org

An alternative to using sodium hydrosulfide involves thiourea (B124793), (NH₂)₂C=S. libretexts.orglibretexts.orglibretexts.org In this two-step process, the alkyl halide first reacts with thiourea to form an intermediate alkylisothiouronium salt. libretexts.org This salt is stable and can be isolated. Subsequent hydrolysis of the salt with an aqueous base, such as sodium hydroxide (B78521), liberates the desired thiol. libretexts.orglibretexts.org This method is often preferred as it minimizes the formation of sulfide byproducts. libretexts.org

Table 1: Thiolation of 1-Bromo-3-methoxybutane

Reagent Mechanism Key Considerations
Sodium Hydrosulfide (NaSH) SN2 Use of excess NaSH is required to minimize sulfide byproduct formation. chemistrysteps.com

Anti-Markovnikov Addition of Hydrogen Sulfide to Unsaturated Ethers or Alcohols

The hydrothiolation of alkenes presents a direct, atom-economical route to thiols. scispace.com To synthesize this compound, the precursor would be an unsaturated ether, specifically 3-methoxy-1-butene. The addition of hydrogen sulfide (H₂S) across the double bond must proceed with anti-Markovnikov regioselectivity to place the thiol group on the terminal carbon.

This selectivity is typically achieved through a free-radical mechanism, which can be initiated photochemically or with a radical initiator like azobisisobutyronitrile (AIBN). ias.ac.in A significant drawback of this method is the potential for the product thiol to react further with the starting alkene, leading to the formation of a dialkyl sulfide as a major byproduct. ias.ac.in To mitigate this, H₂S equivalents like triphenylsilanethiol (B78806) have been developed, which can add to alkenes via a radical mechanism to yield the anti-Markovnikov adduct. Subsequent deprotection then affords the thiol. ias.ac.in

Ring-Opening Reactions of Heterocyclic Precursors

The synthesis of thiols can also be accomplished through the ring-opening of cyclic precursors by sulfur nucleophiles. For a 1,4-substituted product like this compound, a suitable heterocyclic precursor would be a substituted tetrahydrofuran (B95107), such as 2-methoxytetrahydrofuran.

While the ring-opening of less-strained cyclic ethers like tetrahydrofuran is more challenging than for epoxides, it can be achieved under specific conditions. More commonly, strained three-membered rings like epoxides are used. For instance, the reaction of monosubstituted epoxides with triphenylsilanethiol in a triethylamine-methanol solvent system results in ring-opening at the less sterically hindered carbon. ias.ac.in This nucleophilic attack yields a triphenylsilyl sulfide, which upon methanolysis or treatment with a fluoride (B91410) source, produces a β-hydroxymercaptan. ias.ac.in A similar strategy could be envisioned for appropriately substituted cyclic ethers to generate the desired methoxy-substituted thiol.

Reductive Dealkylation of Sulfides

Thiols can be prepared by the reductive cleavage of thioethers (sulfides). nih.gov This method is particularly useful when the thiol is sensitive or when other synthetic strategies are not viable. A common and effective method for this transformation is the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849). chemedx.orgacs.orgbyjus.com

To prepare this compound using this approach, one would start with a sulfide of the type R-S-CH₂CH₂CH(OCH₃)CH₃, where 'R' is a group that can be readily cleaved. A benzyl (B1604629) group is often used for this purpose, making benzyl 3-methoxybutyl sulfide a suitable precursor. The reaction with sodium in liquid ammonia generates a solvated electron which cleaves the C-S bond, liberating the thiolate anion. chemedx.org Subsequent workup with a proton source furnishes the final thiol product. This method is powerful for deprotecting sulfur in peptide chemistry and other complex molecule syntheses. acs.org

Multi-Step Synthesis Pathways from Readily Available Starting Materials

Often, the most practical synthesis begins with a simple, commercially available starting material that is then converted to the target molecule through a series of reactions. For this compound, a logical precursor is 3-methoxy-1-butanol. sigmaaldrich.com This alcohol can be transformed into the thiol via several pathways.

One common route is to first convert the primary alcohol into a good leaving group, such as a tosylate or a halide. This intermediate can then undergo nucleophilic substitution with a sulfur source as described in section 2.1.1. chemistrysteps.com

Alternatively, the Mitsunobu reaction provides a direct method for converting alcohols to thiols. ias.ac.in In this reaction, the alcohol is treated with triphenylphosphine, a dead-end azodicarboxylate (like DIAD or DEAD), and a thioacid, typically thioacetic acid. This forms a thioester intermediate, which can then be easily hydrolyzed under basic conditions (saponification) to yield the desired thiol. ias.ac.in

A synthesis of the precursor 3-methoxybutanol itself can start from crotonaldehyde (B89634). google.com The process involves reacting crotonaldehyde with methanol (B129727) in an alkaline solution to produce 3-methoxybutyraldehyde. This intermediate is then subjected to a two-stage hydrogenation, first using a copper-based catalyst and then a nickel catalyst, to yield a mixture containing 3-methoxybutanol. google.com

Table 2: Multi-Step Synthesis from 3-Methoxy-1-butanol

Step 1 Reagent(s) for Step 1 Intermediate Step 2 Reagent(s) for Step 2
Conversion to Halide PBr₃ or SOCl₂ 1-Bromo-3-methoxybutane Thiolation NaSH or Thiourea/NaOH libretexts.orglibretexts.org

Biocatalytic and Enzymatic Synthesis Approaches

The use of enzymes and whole-cell biotransformations for chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. The production of thiols, many of which are potent flavor and aroma compounds, is an area of significant interest. bio-conferences.orgbio-conferences.org

Enzymatic approaches can be employed for the final step in a chemo-enzymatic synthesis. For example, a chemically synthesized thioester, such as 3-methoxybutane-1-thioacetate (prepared via the Mitsunobu reaction as in 2.1.5), can be selectively hydrolyzed to the corresponding thiol using enzymes. Lipases and esterases are commonly used for this transformation. nih.gov A study on the synthesis of α-terpineol thiols found that pig liver esterase (PLE) effectively hydrolyzed the precursor thioacetates to thiols with high yield. nih.gov Such an approach avoids the use of harsh basic conditions for hydrolysis, which can be beneficial for sensitive molecules.

More complex biotransformations can produce thiols from precursors present in natural feedstocks. For example, in the brewing industry, yeasts are capable of releasing polyfunctional thiols from non-volatile precursors found in malt (B15192052) and hops during fermentation. bio-conferences.orgbio-conferences.org This process involves enzymatic cleavage of cysteine or glutathione (B108866) conjugates. While not a direct synthesis of this compound, these natural processes demonstrate the potential for designing microbial systems for the production of specific thiols. The metabolism of sulfur compounds by microorganisms involves complex pathways, including sulfate (B86663) reduction and the interconversion of various organosulfur compounds, which could potentially be harnessed for targeted synthesis. nih.govnih.govyoutube.com

Table 3: Chemical Compounds Mentioned

Compound Name Formula/Structure
This compound CH₃OCH(CH₃)CH₂CH₂SH
1-Bromo-3-methoxybutane CH₃OCH(CH₃)CH₂CH₂Br
Sodium Hydrosulfide NaSH
Thiourea (NH₂)₂C=S
3-Methoxy-1-butene CH₃OCH(CH₃)CH=CH₂
Hydrogen Sulfide H₂S
Azobisisobutyronitrile (AIBN) C₈H₁₂N₄
Triphenylsilanethiol (C₆H₅)₃SiSH
2-Methoxytetrahydrofuran C₅H₁₀O₂
Benzyl 3-methoxybutyl sulfide C₁₂H₁₈OS
Sodium Na
Ammonia NH₃
3-Methoxy-1-butanol CH₃OCH(CH₃)CH₂CH₂OH
Thioacetic Acid CH₃COSH
Crotonaldehyde CH₃CH=CHCHO
3-Methoxybutyraldehyde CH₃OCH(CH₃)CH₂CHO
Pig Liver Esterase (PLE) Enzyme
α-Terpineol C₁₀H₁₈O
Cysteine C₃H₇NO₂S

Enzyme-Mediated Functionalization for Thiol Group Introduction

The introduction of a thiol group into a molecule via enzymatic means offers a highly specific and environmentally benign alternative to traditional chemical methods. Enzymes such as carbon-sulfur β-lyases are pivotal in this context. These enzymes catalyze the cleavage of a C-S bond to release a volatile thiol from a non-volatile precursor, typically a cysteine or glutathione conjugate. mdpi.com

For the synthesis of this compound, a plausible enzymatic strategy would involve the use of a β-lyase to act on a cysteinylated precursor, S-(3-methoxybutyl)-L-cysteine. While specific enzymes for this substrate have not been characterized, various microbial β-lyases have demonstrated activity on a range of S-cysteine conjugates. mdpi.com The efficiency of such a reaction would depend on the substrate specificity of the chosen enzyme.

Another enzymatic approach involves the use of lipases. While typically known for their role in ester hydrolysis and synthesis, lipases can also catalyze the formation of thioesters from an alcohol and a thiol. researchgate.net A subsequent enzymatic or chemical reduction of the thioester could then yield the desired thiol.

Table 1: Examples of Enzyme-Mediated Thiol Introduction

Enzyme Type Substrate Example Product Example Reference
Carbon-Sulfur β-Lyase S-(4-mercapto-4-methylpentan-2-one)-L-cysteine 4-mercapto-4-methyl-2-pentanone mdpi.com

Stereoselective Enzymatic Transformations in the Formation of Chiral Thiol Analogues

The synthesis of chiral thiols is of significant interest due to their application as building blocks in the pharmaceutical and flavor industries. Biocatalysis provides powerful tools for achieving high enantioselectivity in the synthesis of these compounds. mdpi.com While this compound itself is not chiral, analogues with different substitution patterns can be.

A key strategy for producing chiral thiols is through the kinetic resolution of racemic alcohols, which are precursors to thiols. Lipases are widely employed for this purpose, catalyzing the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the two enantiomers. mdpi.com For example, a racemic mixture of an alkoxy alcohol could be resolved using a lipase (B570770) to produce an enantioenriched alcohol, which can then be converted to the corresponding chiral thiol.

Alternatively, the asymmetric reduction of a prochiral ketone to a chiral alcohol using a ketoreductase is a well-established method. mdpi.com This approach can yield alcohols with high enantiomeric excess, which can then be transformed into chiral thiols.

Table 2: Stereoselective Enzymatic Synthesis of Chiral Precursors for Thiols

Enzyme Type Substrate Example Product Example Enantiomeric Excess (ee) Reference
Lipase Racemic 1-phenylethanol (R)-1-phenylethyl acetate >99% mdpi.com

Microbial Fermentation Pathways (where relevant for non-human applications)

Microbial fermentation is a well-established method for producing a variety of chemical compounds, including volatile thiols. In the context of non-human applications, such as the production of flavor and aroma compounds for the food and beverage industry, microbial fermentation is a particularly relevant and widely researched area. nih.gov

The production of volatile thiols during alcoholic fermentation by yeast, particularly Saccharomyces cerevisiae, is a classic example. These yeasts can possess the enzymatic machinery to release thiols from non-volatile precursors present in the fermentation medium. mdpi.com For instance, in winemaking, yeast enzymes cleave cysteine- and glutathione-conjugated precursors found in grape must to release a variety of potent aroma thiols.

The production of a specific thiol like this compound via fermentation would likely require the use of a genetically engineered microorganism. By introducing a metabolic pathway that converts a readily available carbon source into the desired alkoxy thiol, it may be possible to achieve industrial-scale production. This could involve engineering a host organism to produce the necessary precursors and the enzymes capable of converting them to the final product.

Table 3: Microbial Production of Volatile Thiols

Microorganism Precursor Example Thiol Product Example Application Reference
Saccharomyces cerevisiae Cys-4MMP (cysteine-conjugate of 4-mercapto-4-methyl-2-pentanone) 4-mercapto-4-methyl-2-pentanone Wine Fermentation mdpi.com

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
4-mercapto-4-methyl-2-pentanone
Acetophenone
Butanethiol
Butyric acid
Butyl thiobutyrate
(R)-1-phenylethyl acetate
Racemic 1-phenylethanol
S-(3-methoxybutyl)-L-cysteine
S-(4-mercapto-4-methylpentan-2-one)-L-cysteine

Chemical Reactivity and Mechanistic Transformations of 3 Methoxybutane 1 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The sulfur atom in the thiol group of 3-methoxybutane-1-thiol possesses lone pairs of electrons and can be readily deprotonated, making it a potent nucleophile and susceptible to various chemical transformations. youtube.com

The oxidation of thiols is a fundamental transformation that can lead to a variety of sulfur-containing compounds depending on the strength of the oxidizing agent and reaction conditions. sci-hub.selibretexts.org

One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se In the case of this compound, this involves the coupling of two thiol molecules to form bis(3-methoxybutyl) disulfide. This transformation can be achieved using a range of mild oxidizing agents.

Common reagents for this conversion include molecular oxygen (O₂), often catalyzed by metal ions, hydrogen peroxide (H₂O₂), and halogens like iodine (I₂) or bromine (Br₂). sci-hub.seresearchgate.netpressbooks.pub The reaction with iodine, for instance, proceeds through a nucleophilic attack of the thiolate anion on the iodine molecule, followed by a second nucleophilic attack by another thiolate anion on the resulting sulfenyl iodide intermediate. youtube.comyoutube.com

The general mechanism for disulfide formation often involves the initial formation of a thiolate anion (RS⁻), which is a more potent nucleophile than the neutral thiol. nih.gov This anion then attacks the oxidizing agent. The thiol-disulfide interconversion is a crucial process in various biological systems, often involved in protein structuring. pressbooks.pub

Table 1: Mild Oxidizing Agents for Disulfide Formation from this compound

Oxidizing AgentTypical ConditionsProduct
Air (O₂)Catalytic metal ions (e.g., Cu²⁺, Fe³⁺), basic pHbis(3-methoxybutyl) disulfide
Hydrogen Peroxide (H₂O₂)Catalytic iodide ion, room temperaturebis(3-methoxybutyl) disulfide
Iodine (I₂) / Bromine (Br₂)Basic conditionsbis(3-methoxybutyl) disulfide
Sulfuryl Fluoride (B91410) (SO₂F₂)Weak base, room temperaturebis(3-methoxybutyl) disulfide

This table presents generalized conditions based on known thiol chemistry.

A notable development in disulfide synthesis is the use of sulfuryl fluoride (SO₂F₂) in a "redox-click" reaction, which proceeds rapidly and selectively under mild basic conditions. chemrxiv.org

The use of stronger oxidizing agents can further oxidize the sulfur atom of this compound to higher oxidation states. The initial disulfide can be further oxidized, or the thiol itself can be directly oxidized to sulfoxides, sulfones, and ultimately sulfonic acids. sci-hub.semasterorganicchemistry.com

The oxidation of a sulfide (B99878), formed from the thiol, can yield a sulfoxide (B87167) (R-SO-R) and then a sulfone (R-SO₂-R). libretexts.org Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or ozone are commonly employed for these transformations. masterorganicchemistry.comorganic-chemistry.org The stoichiometry of the oxidant can often be controlled to selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of H₂O₂ can favor the formation of the sulfoxide, while an excess can lead to the sulfone. libretexts.org

More vigorous oxidation, often with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or hydrogen peroxide in the presence of specific catalysts, can convert the thiol directly to a sulfonic acid (R-SO₃H). sci-hub.segoogle.com The oxidation of disulfides in the presence of a sulfoxide, water, and a halogen catalyst is another route to sulfonic acids. google.com

Table 2: Oxidation Products of this compound

Oxidation ProductGeneral StructureRequired Oxidizing Conditions
SulfoxideR-SO-R'Controlled oxidation of the corresponding sulfide (e.g., H₂O₂)
SulfoneR-SO₂-R'Stronger oxidation of the sulfide or sulfoxide (e.g., excess H₂O₂, KMnO₄)
Sulfonic AcidR-SO₃HVigorous oxidation of the thiol or disulfide (e.g., hot HNO₃)

R represents the 3-methoxybutyl group. R' can be the same or a different alkyl group.

The thiol group of this compound is nucleophilic, and upon deprotonation to the more reactive thiolate anion, it readily participates in nucleophilic substitution reactions. youtube.compearson.com Thiols are generally more acidic than their alcohol counterparts, meaning the thiolate can be formed with weaker bases. masterorganicchemistry.comchemistrysteps.com

The reaction of this compound with an alkyl halide in the presence of a base is a classic method for the synthesis of thioethers (sulfides). This reaction typically proceeds via an Sₙ2 mechanism. pressbooks.publibretexts.org The thiol is first deprotonated by a base, such as sodium hydroxide (B78521) or sodium hydride, to form the 3-methoxybutane-1-thiolate anion. libretexts.orgyoutube.com This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. youtube.comresearchgate.net

The thiolate anion is an excellent nucleophile, and this reaction is generally efficient for primary and secondary alkyl halides. youtube.comlibretexts.org

Table 3: Alkylation of this compound

Electrophile (Alkyl Halide)BaseProduct (Thioether)
IodomethaneSodium Hydroxide1-methoxy-3-(methylthio)butane
1-BromopropaneSodium Hydride1-methoxy-3-(propylthio)butane
Benzyl (B1604629) BromidePotassium Carbonate1-(benzylthio)-3-methoxybutane

This table illustrates representative Sₙ2 reactions.

Beyond alkyl halides, the nucleophilic sulfur of this compound can react with a variety of other electrophiles. youtube.comnih.gov The thiolate anion is a soft nucleophile and, according to Hard and Soft Acid-Base (HSAB) theory, it reacts preferentially with soft electrophiles. nih.gov

Examples of such reactions include:

Reaction with Epoxides: Thiolates can open epoxide rings via an Sₙ2 mechanism, attacking the less substituted carbon atom. youtube.com

Reaction with Acyl Chlorides: The reaction with acyl chlorides produces thioesters. youtube.com

Michael Addition: Thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael reaction. nih.gov

Reaction with Aldehydes and Ketones: Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These are often used as protecting groups in organic synthesis. chemistrysteps.com

Some electrophilic reagents, such as iodoacetamide (B48618) and N-ethylmaleimide, are known to react selectively with thiols and are commonly used in biological chemistry to modify cysteine residues in proteins. nih.gov

Acid-Base Properties and Thiolate Anion Formation

The acidity of this compound allows for the ready formation of the corresponding thiolate anion, 3-methoxybutane-1-thiolate, in the presence of a base. This deprotonation is a crucial first step in many of its reactions.

Reaction: CH₃OCH(CH₃)CH₂CH₂SH + B⁻ ⇌ CH₃OCH(CH₃)CH₂CH₂S⁻ + BH

Where B⁻ is a base.

The resulting thiolate is a potent nucleophile, significantly more so than its corresponding alkoxide, and can participate in a variety of nucleophilic substitution and addition reactions. youtube.com

Interactive Table: Acidity Comparison of Thiols and Alcohols

CompoundFunctional GroupGeneral pKa RangeAcidity
This compoundThiol10-12 (estimated)More Acidic
3-Methoxybutan-1-ol (B165606)Alcohol16-18 (estimated)Less Acidic

Metal Coordination and Complexation Chemistry

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, making it an excellent ligand for a variety of metal ions. Thiolates, being soft Lewis bases, tend to form strong coordination complexes with soft Lewis acidic metals such as copper(I), lead(II), and mercury(II), as well as with transition metals like ruthenium(II). wikipedia.orgcityu.edu.hknih.gov The presence of the ether oxygen in this compound introduces the possibility of bidentate chelation, where both the sulfur and oxygen atoms coordinate to the same metal center, forming a stable chelate ring. The formation of such a complex would depend on the nature of the metal ion and the reaction conditions.

While specific studies on the coordination chemistry of this compound are not prevalent, the behavior of other bifunctional thiol-ether ligands suggests that it can act as a versatile ligand in coordination chemistry. acs.org The formation of metal-thiolate bonds is a key aspect of the function of many metalloenzymes. wikipedia.org

Reactions Involving the Methoxy (B1213986) (-OCH3) Functional Group

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions.

Ether Cleavage Reactions

The cleavage of the C-O bond in ethers is a well-established reaction that typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol).

For this compound, the ether is secondary. The cleavage of secondary ethers can proceed through a mixture of SN1 and SN2 mechanisms. masterorganicchemistry.comlibretexts.orglibretexts.org

SN2 Pathway: The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether. In this case, it would be the methyl carbon, leading to the formation of 3-mercaptobutan-1-ol and a methyl halide.

SN1 Pathway: If a stable carbocation can be formed, the reaction may proceed through an SN1 mechanism. Cleavage of the C-O bond at the secondary carbon would lead to a secondary carbocation, which could then be attacked by the halide nucleophile.

The exact pathway and product distribution will depend on the specific reaction conditions, including the strength of the acid and the temperature. masterorganicchemistry.compinterest.comyoutube.com

Predicted Products of Ether Cleavage:

ReagentMajor Products (Predicted)
Excess HBr1,3-dibromobutane and methyl bromide
Excess HI1,3-diiodobutane and methyl iodide

Stability under Various Reaction Conditions

The ether linkage in this compound is stable under neutral, basic, and mild acidic conditions. openstax.orglibretexts.org It is also generally unreactive towards most oxidizing and reducing agents that would typically react with other functional groups. This stability allows for selective reactions to occur at the thiol group without affecting the ether moiety. However, as mentioned, it is susceptible to cleavage by strong acids at elevated temperatures. masterorganicchemistry.com

Reactions Involving the Alkane Backbone

The alkane backbone of this compound is relatively unreactive. However, under forcing conditions, such as in the presence of strong radicals, reactions at the C-H bonds can occur.

Free-radical halogenation, for instance, using Cl₂ or Br₂ under UV light, could lead to the substitution of hydrogen atoms on the butane (B89635) chain. wikipedia.orglibretexts.orgbyjus.com The selectivity of this reaction is generally low, leading to a mixture of halogenated products. The reactivity of the C-H bonds follows the order: tertiary > secondary > primary. Therefore, the hydrogen at the C3 position (the methine hydrogen) would be the most susceptible to abstraction by a halogen radical.

Intramolecular Reactivity and Cyclization Pathways

The presence of both a thiol and an ether group in the same molecule raises the possibility of intramolecular reactions. While no specific literature on the intramolecular cyclization of this compound was found, analogous reactions provide insight into potential pathways.

For instance, intramolecular thiol-ene reactions, where a thiyl radical adds across a carbon-carbon double bond, are known to form heterocyclic compounds. nih.govbeilstein-journals.org Although this compound lacks a double bond, a related intramolecular nucleophilic substitution could potentially occur. If the thiol group is deprotonated to the thiolate, it could act as an internal nucleophile. However, the ether oxygen is a poor leaving group, making a direct intramolecular SN2 reaction to form a tetrahydrothiophene (B86538) derivative unlikely under normal conditions.

A more plausible cyclization might occur if the ether is first cleaved. For example, after cleavage with a strong acid to form a dihalide or a halohydrin, subsequent reaction with a sulfide source could lead to the formation of a sulfur-containing heterocycle. The synthesis of tetrahydrothiophene from 1,4-dihalobutanes is a well-established process. nih.govdigitellinc.comacs.org

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition

The thermal decomposition, or pyrolysis, of organic molecules involves the cleavage of covalent bonds at elevated temperatures in an inert atmosphere. wikipedia.org For this compound, several competing primary decomposition pathways are plausible, with the weakest bonds being the most likely to rupture first. The stability of thiols at higher temperatures is comparable to that of alcohols. researchgate.net

One significant pathway for the pyrolysis of primary thiols is the elimination of hydrogen sulfide (H₂S). researchgate.nettaylorfrancis.com In the case of this compound, this could proceed through a cyclic transition state, leading to the formation of 3-methoxy-1-butene.

Another likely thermal degradation route involves the homolytic cleavage of the carbon-sulfur (C-S) bond. The C-S bond is generally weaker than the C-C and C-O bonds, making it susceptible to thermal scission. This cleavage would generate a 3-methoxybutyl radical and a sulfhydryl radical (•SH). These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a mixture of products.

Cleavage of the C-O bond in the methoxy group is also possible, though it typically requires higher temperatures than C-S bond scission. This would result in the formation of a 4-thiol-2-butyl radical and a methoxy radical.

The following table summarizes the potential primary thermal decomposition pathways and the resulting initial products.

Proposed Thermal Decomposition Pathway Initial Products Plausible Secondary Products
β-Hydride Elimination 3-Methoxy-1-butene + Hydrogen Sulfide (H₂S)-
C-S Bond Homolysis 3-Methoxybutyl radical + Sulfhydryl radical (•SH)Butane, Methoxybutane, Disulfides
C-O Bond Homolysis 4-Thiol-2-butyl radical + Methoxy radicalMethane, Formaldehyde, Thiols
C-C Bond Homolysis Various alkyl and substituted alkyl radicalsAlkanes, Alkenes

Photochemical Decomposition

The photochemical decomposition of this compound is initiated by the absorption of ultraviolet (UV) radiation. The energy from the absorbed photon can lead to the homolytic cleavage of specific bonds, generating free radicals.

The most probable primary photochemical process for thiols is the cleavage of the sulfur-hydrogen (S-H) bond, which is the weakest bond in the thiol functional group. researchgate.net This photolysis results in the formation of a 3-methoxybutanethiyl radical and a hydrogen atom. researchgate.net

Alternatively, UV radiation can induce the cleavage of the C-S bond, similar to the thermal process, yielding a 3-methoxybutyl radical and a sulfhydryl radical. The relative quantum yields of these two processes would depend on the excitation wavelength.

The ether linkage can also be a site for photochemical activity. While simple dialkyl ethers are relatively photochemically inert, the presence of other functional groups can influence their reactivity. acs.org Photochemical degradation of ethers can lead to the cleavage of the C-O bond. nih.govacs.org In the context of this compound, this would generate a 4-thiol-2-butyl radical and a methoxy radical.

The radical intermediates produced in the primary photochemical steps will undergo subsequent reactions, such as hydrogen abstraction, recombination, and disproportionation, to form a variety of stable end products. For instance, the thiyl radicals can dimerize to form a disulfide. libretexts.org

The table below outlines the plausible primary photochemical decomposition pathways and their initial products.

Proposed Photochemical Decomposition Pathway Initial Products Plausible Secondary Products
S-H Bond Homolysis 3-Methoxybutanethiyl radical + Hydrogen atom (H•)Bis(3-methoxybutyl) disulfide, Hydrogen gas
C-S Bond Homolysis 3-Methoxybutyl radical + Sulfhydryl radical (•SH)Methoxybutane, Hydrogen sulfide
C-O Bond Homolysis 4-Thiol-2-butyl radical + Methoxy radicalMethane, Formaldehyde, Butanethiol

It is important to note that the actual product distribution from both thermal and photochemical decomposition will be highly dependent on the specific reaction conditions, such as temperature, pressure, wavelength of light, and the presence of other reactive species or sensitizers.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-methoxybutane-1-thiol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the oxygen and sulfur atoms significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (higher ppm values) compared to simple alkanes.

The proton of the thiol group (-SH) is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) group. The protons on the carbon adjacent to the sulfur (C1) would likely present as a quartet, being split by both the thiol proton and the protons on the neighboring methylene group (C2). The methylene protons at the C2 position are anticipated to be a triplet, coupled to the protons at C1. The methine proton at C3, being adjacent to the oxygen atom of the methoxy (B1213986) group, would be shifted downfield and appear as a multiplet due to coupling with the protons on C2 and the methyl group at C4. The protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet, being chemically distinct and having no adjacent protons to couple with. Finally, the methyl group protons at C4 would likely be a doublet, coupled to the methine proton at C3.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-S1.3 - 1.6Triplet (t)J = 7-8
H-12.5 - 2.8Quartet (q)J = 7-8
H-21.7 - 2.0Triplet (t)J = 7-8
H-33.3 - 3.7Multiplet (m)-
H-4 (CH₃)1.1 - 1.3Doublet (d)J = 6-7
O-CH₃3.2 - 3.4Singlet (s)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached functional groups.

The carbon atom bonded to the sulfur (C1) is expected to be in the range of 20-30 ppm. The adjacent carbon (C2) would likely appear further downfield. The carbon atom bonded to the oxygen of the methoxy group (C3) will be significantly deshielded and is predicted to have the largest chemical shift among the carbons of the butane (B89635) chain, typically in the range of 70-80 ppm. The carbon of the methoxy group itself will also be in a characteristic downfield region, generally between 50-60 ppm. The terminal methyl carbon (C4) is expected at the highest field (lowest ppm value).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C122 - 28
C238 - 45
C372 - 78
C418 - 25
O-CH₃55 - 60

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the following cross-peaks would be expected:

H-S with H-1

H-1 with H-2

H-2 with H-3

H-3 with H-4

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu The expected correlations are:

H-1 with C1

H-2 with C2

H-3 with C3

H-4 with C4

O-CH₃ protons with the O-CH₃ carbon

The O-CH₃ protons to C3

H-4 protons to C3 and C2

H-3 protons to C1, C2, C4 and the O-CH₃ carbon

H-2 protons to C1, C3, and C4

H-1 protons to C2 and C3

H-S proton to C1

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., S-H, C-O-C)

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, two key functional groups are the thiol (-SH) and the ether (C-O-C).

The S-H stretching vibration is typically observed as a weak absorption band in the region of 2550-2600 cm⁻¹. The C-O-C stretching vibration of the ether group is expected to produce a strong, characteristic absorption band in the fingerprint region, typically between 1070 and 1150 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
S-HStretch2550 - 2600Weak
C-O-CStretch1070 - 1150Strong
C-H (sp³)Stretch2850 - 3000Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation.

Electron Ionization (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₅H₁₂OS, molecular weight: 120.21 g/mol ).

The fragmentation of the molecular ion is expected to occur at the weakest bonds and to form the most stable carbocations and radicals. Common fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. For thiols, cleavage of the C-S bond and alpha-cleavage are also common.

Predicted Key Fragments in the EI-MS of this compound

m/z Predicted Fragment Ion Possible Origin
120[C₅H₁₂OS]⁺•Molecular Ion
105[C₄H₉OS]⁺Loss of a methyl radical (•CH₃)
87[C₄H₇O]⁺Loss of a hydrosulfide (B80085) radical (•SH)
75[C₃H₇S]⁺Cleavage of the C2-C3 bond
59[C₂H₃S]⁺ or [C₃H₇O]⁺Complex rearrangement and cleavage
47[CH₃S]⁺Cleavage of the C1-C2 bond with rearrangement
45[CH₅O]⁺Fragment from the methoxy-containing part

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas.

For this compound, with the chemical formula C₅H₁₂OS, the theoretical exact mass can be calculated with high precision. This value serves as a benchmark for experimental determination. The molecular ion, [M]⁺, or more commonly, the protonated molecule, [M+H]⁺, would be observed in the mass spectrum. The high resolving power of the instrument allows for mass measurement with an accuracy typically in the low parts-per-million (ppm) range, leaving little ambiguity as to the compound's elemental makeup.

Table 1: Theoretical High-Resolution Mass Data for this compound

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
[M]⁺C₅H₁₂OS⁺120.0609
[M+H]⁺C₅H₁₃OS⁺121.0687
[M+Na]⁺C₅H₁₂OSNa⁺143.0506

Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

Fragmentation patterns observed in the mass spectrum would further corroborate the structure. Key fragmentation pathways for this compound would likely involve the cleavage of the C-S bond, the C-O bond, and various C-C bonds within the butane chain, providing a structural fingerprint.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy offers a detailed vibrational fingerprint of this compound, complementing infrared (IR) spectroscopy. It is particularly effective for identifying non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. The key functional groups, the thiol (-SH) and the ether (C-O-C), as well as the alkane backbone, exhibit characteristic Raman shifts.

The S-H stretching vibration is a prominent and diagnostically useful band, though it is typically weak in intensity. It is expected to appear in the region of 2550-2600 cm⁻¹. The C-S stretching vibration provides another key marker, generally found in the 600-750 cm⁻¹ range. The presence of the methoxy group introduces characteristic C-O stretching vibrations. The C-O-C symmetric and asymmetric stretches would be anticipated in the 1050-1250 cm⁻¹ region. Additionally, the spectrum would be populated with bands corresponding to C-H stretching (2800-3000 cm⁻¹) and various bending and rocking modes of the methylene (-CH₂) and methyl (-CH₃) groups of the butyl chain.

Table 2: Predicted Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Expected Intensity
S-H StretchThiol (-SH)2550 - 2600Weak
C-H StretchAlkane (C-H)2800 - 3000Strong
CH₂/CH₃ BendingAlkane1300 - 1500Medium
C-O-C StretchEther (C-O)1050 - 1250Medium
C-S StretchThiol (C-S)600 - 750Medium-Weak
C-S-H BendingThiol~850Weak

Note: The exact positions and intensities of the Raman bands can be influenced by the molecular conformation and intermolecular interactions.

UV-Visible Spectroscopy (if chromophores are present or formed)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The utility of this technique for this compound is limited because the molecule lacks traditional chromophores—conjugated π-systems or carbonyl groups—that absorb strongly in the standard UV-Vis range (200-800 nm).

Saturated thiols and ethers are generally transparent above 200 nm. uobabylon.edu.iq The primary electronic transitions available in this compound are high-energy σ → σ* and n → σ* transitions. The non-bonding electrons (n) are located on the sulfur and oxygen atoms. The n → σ* transition associated with the thiol group typically occurs at wavelengths around 200-220 nm, while the transition for the ether oxygen occurs at even shorter wavelengths, often below the cutoff of standard spectrophotometers. uobabylon.edu.iq

Consequently, a UV-Vis spectrum of a pure sample of this compound in a transparent solvent like ethanol (B145695) or hexane (B92381) would likely show no significant absorbance peaks above 200 nm. The main utility of this technique would be to assess the purity of the compound, as the presence of impurities containing chromophores (e.g., unsaturated compounds, aromatic contaminants, or oxidation products like disulfides) would result in detectable absorbance at longer wavelengths. For instance, the formation of a disulfide (R-S-S-R) linkage through oxidation would introduce a new, albeit weak, n → σ* transition around 250 nm.

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for analyzing complex mixtures containing volatile sulfur compounds. By separating individual components, it allows for their unambiguous identification and quantification, free from matrix interference.

Gas Chromatography (GC) with hyphenated detectors (e.g., GC-Flame Photometric Detector (FPD), GC-Sulfur Chemiluminescence Detector (SCD))

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 3-methoxybutane-1-thiol. The separation is typically performed on a capillary column, with the choice of stationary phase being critical for resolving the target analyte from other matrix components.

Hyphenation of GC with sulfur-selective detectors provides exceptional sensitivity and selectivity for sulfur-containing compounds.

Gas Chromatography-Flame Photometric Detector (FPD): The FPD is highly sensitive to sulfur and phosphorus-containing compounds. As the column effluent is burned in a hydrogen-rich flame, sulfur compounds emit light at specific wavelengths (around 394 nm), which is detected by a photomultiplier tube. This allows for the selective detection of sulfur compounds in a complex chromatogram.

Gas Chromatography-Sulfur Chemiluminescence Detector (SCD): The SCD is even more selective and sensitive for sulfur compounds than the FPD. It works by combusting the analytes to form sulfur monoxide (SO), which then reacts with ozone (O₃) to produce an excited state sulfur dioxide (SO₂). The light emitted as SO₂ returns to its ground state is detected. The SCD offers a linear and equimolar response to sulfur compounds, simplifying quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination separates compounds by GC and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govchromatographyonline.com GC-MS is invaluable for the unequivocal identification of analytes like this compound. nih.gov For enhanced sensitivity, especially when using a non-selective detector like a mass spectrometer in full scan mode, derivatization of the thiol group is often employed. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can also be utilized to separate sulfur compounds from complex hydrocarbon matrices, with detection limits reported at 0.1 ppm (v/v). chromatographyonline.com

Table 1: Comparison of GC Detectors for Thiol Analysis

Detector Principle Selectivity Sensitivity Notes
Flame Photometric Detector (FPD) Chemiluminescence of sulfur compounds in a hydrogen-rich flame High for Sulfur and Phosphorus High (pg level) Response can be non-linear and compound-dependent.
Sulfur Chemiluminescence Detector (SCD) Chemiluminescence from the reaction of SO with O₃ Extremely High for Sulfur Very High (sub-pg level) Provides a linear and equimolar response. chromatographyonline.com
Mass Spectrometer (MS) Ionization and separation of fragments based on m/z High (Universal, but can be selective with specific modes like SIM) Very High (pg to fg level) Provides structural information for definitive identification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Appropriate Detection

While GC is favored for volatile thiols, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile thiols or when derivatization is used to enhance detection. mdpi.comnih.gov Reversed-phase HPLC is a common mode of separation. diva-portal.org

Since thiols like this compound lack a strong native chromophore for UV-Vis detection, analysis typically requires either derivatization to attach a chromophoric or fluorophoric tag or the use of more specialized detectors. rsc.org

HPLC with Fluorescence Detection (FD): This is a highly sensitive approach that requires pre- or post-column derivatization with a fluorescent reagent. diva-portal.org An alternative is indirect fluorescence, where eluting thiols quench the fluorescence of a metal complex in the mobile phase, allowing for detection without direct derivatization. rsc.org

HPLC with Electrochemical Detection (ECD): ECD is a highly sensitive and selective method for electroactive compounds like thiols. nih.gov It can directly detect the thiol group, often without the need for derivatization. nih.gov

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a state-of-the-art technique that provides high sensitivity and selectivity. acs.orgnih.gov After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) with modes like Multiple Reaction Monitoring (MRM) allows for extremely selective quantification at very low levels, even in complex matrices. acs.orgunipd.it Derivatization is often employed to improve ionization efficiency and achieve the necessary low detection limits. acs.org

Sample Preparation and Enrichment Strategies for Trace Analysis

Given the trace levels of this compound in most samples, a pre-concentration or enrichment step is almost always necessary before instrumental analysis. The goal is to isolate the analyte from the bulk matrix and increase its concentration to a level detectable by the instrument.

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds from liquid or solid samples. nih.govnih.gov A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatiles, including this compound, adsorb to the fiber and are then thermally desorbed into the GC injector. nih.gov Method parameters such as fiber coating (e.g., DVB/CAR/PDMS), extraction time and temperature, sample dilution, and salt addition must be optimized to maximize recovery. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), providing a higher extraction capacity and thus greater sensitivity.

Cryogenic Trapping: This technique involves passing a large volume of gas (e.g., air or sample headspace) through a trap cooled to very low temperatures (e.g., with liquid nitrogen). rsc.org Volatile compounds condense in the trap, which is then rapidly heated to introduce the analytes into the GC system. rsc.org

Solvent Extraction/Solid-Phase Extraction (SPE): Liquid-liquid extraction can be used, but solid-phase extraction is often preferred for its efficiency and lower solvent consumption. env.go.jp For HPLC analysis, SPE cartridges with a suitable sorbent (e.g., C18) can be used to isolate derivatized or underivatized thiols from the sample matrix. acs.org

Derivatization Strategies for Enhanced Sensitivity and Selectivity in Analysis

Derivatization is a chemical modification of the analyte to create a new compound with properties that are more suitable for a given analytical method. libretexts.org For thiols, the primary target for derivatization is the highly reactive sulfhydryl (-SH) group. nih.govmdpi.com

The main goals of derivatizing this compound are:

To increase volatility and thermal stability for GC analysis. libretexts.org

To introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC. nih.gov

To improve ionization efficiency and provide a specific fragmentation pattern for mass spectrometry. mdpi.com

To stabilize the reactive thiol group and prevent its oxidation. nih.gov

Table 2: Common Derivatization Reagents for Thiol Analysis

Reagent Abbreviation Target Technique Resulting Derivative Key Advantage
Pentafluorobenzyl Bromide PFBBr GC-MS (NICI), GC-ECD Pentafluorobenzyl thioether Forms an electrophoric derivative, excellent for highly sensitive electron-capture detection or negative chemical ionization MS. nih.gov
Ethyl Propiolate ETP GC-MS Thiol-adduct A greener alternative to PFBBr that reacts with the thiol group under alkaline conditions. mdpi.com
4,4'-dithiodipyridine DTDP HPLC-MS/MS Mixed disulfide Used for sensitive LC-MS/MS analysis, providing good fragmentation for quantification. acs.orgunipd.it
Ebselen Ebs HPLC-MS/MS Selenenylsulfide A fast, single-step derivatization/extraction reagent for LC-MS analysis. researchgate.net
N-substituted maleimides - HPLC-UV/Fluorescence Thioether Reacts specifically with the thiol group to form stable, highly fluorescent or UV-active adducts. nih.gov

Spectrophotometric and Electrochemical Methods for Specific Detection

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can be employed for the determination of total thiol content or in specific sensor applications. nih.gov

Spectrophotometric Methods: These methods rely on a reaction that produces a colored product (a chromophore) that can be measured with a UV-Visible spectrophotometer. nih.gov The most famous reagent is 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). acs.org It reacts with thiols via a thiol-disulfide exchange to release the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified. acs.org While simple and cost-effective, these methods measure total thiol content and lack the specificity for individual compounds like this compound in a mixture. nih.gov

Electrochemical Methods: Electrochemical detection offers high sensitivity and can be inherently selective for thiols, which are readily oxidized at an electrode surface. acs.orgelectrochemsci.org Techniques like amperometry or voltammetry can be used. acs.org Pulsed Electrochemical Detection (PED) coupled with separation techniques like capillary electrophoresis can directly detect thiols with high selectivity and mass detection limits in the picogram range without derivatization. nih.gov The development of chemically modified electrodes, for instance, incorporating catalysts, can further enhance the selectivity and sensitivity of thiol detection. acs.orgrsc.org Like spectrophotometry, direct electrochemical analysis of a complex sample would yield a total thiol measurement unless preceded by a separation step. nih.gov

Computational and Theoretical Investigations of 3 Methoxybutane 1 Thiol

Stereochemical Analysis and Chiroptical Properties

Due to the lack of specific studies on 3-methoxybutane-1-thiol, this section cannot be populated with detailed research findings, as per the strict adherence to the provided outline and the requirement for scientifically accurate, sourced information. The chirality of this compound originates from the stereocenter at the C3 carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, a methoxy (B1213986) group, and a -CH2CH2SH group. This structural feature indicates the existence of two enantiomers, (R)-3-methoxybutane-1-thiol and (S)-3-methoxybutane-1-thiol.

However, no studies were found that have successfully synthesized and separated these enantiomers, nor are there any reports on their specific chiroptical properties, such as optical rotation. General methodologies for the asymmetric synthesis of chiral thiols do exist, often involving stereoselective reductions of corresponding ketones or enzymatic resolutions. beilstein-journals.orgnih.gov These approaches could theoretically be applied to produce enantiomerically enriched samples of this compound, which would then allow for the experimental determination of their chiroptical properties.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the chiroptical properties of chiral molecules. These calculations could provide theoretical values for optical rotation and electronic circular dichroism (ECD) spectra, which would be invaluable for characterizing the individual enantiomers of this compound. At present, no such computational studies specific to this compound have been published.

In the absence of experimental or theoretical data, no data tables can be generated.

Role and Occurrence in Natural and Engineered Chemical Systems Excluding Clinical/safety/dosage

Presence and Formation in Non-Human Biological Systems (e.g., Botanical Extracts, Microbial Metabolism)

Direct identification of 3-methoxybutane-1-thiol in botanical extracts or as a direct microbial metabolite is not extensively documented in scientific literature. However, the presence of other methoxylated thiols, such as 4-methoxy-2-methyl-2-butanethiol (B1595437) in coffee, confirms that such structures exist in natural products. nih.gov

The formation of volatile thiols is heavily associated with the metabolic activity of yeasts, particularly Saccharomyces cerevisiae, during fermentation. mdpi.com These microorganisms play a pivotal role in releasing volatile thiols from non-volatile precursors present in raw materials like grape must. nih.gov The process is driven by specific yeast enzymes with cysteine-S-conjugate β-lyase activity, which cleave precursor molecules to release the free, odorous thiol. mdpi.com It is plausible that this compound, if present, would be formed through a similar microbial action on a corresponding precursor.

Contributions to Specific Flavor and Aroma Profiles in Non-Human Matrices (e.g., Fermented Products, Food Volatiles)

While the specific contribution of this compound to aroma profiles is not characterized, volatile sulfur compounds are known for their significant impact on the aroma of fermented beverages like wine and beer, often at extremely low concentrations. nih.govresearchgate.net Compounds like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) are key contributors to the "fruity" aromas in many wines. mdpi.com

Given its structure—a short carbon chain with a terminal thiol group—this compound would be expected to be a potent, volatile aroma compound. The presence of the methoxy (B1213986) group would further modify its chemical properties and potential aroma characteristics compared to a simple alkane thiol. The choice of yeast strain during fermentation is a critical factor in modulating the final concentration of such thiols in wine and beer. mdpi.comresearchgate.net

The biogenesis of well-studied volatile thiols provides a robust model for the potential formation pathways of this compound. The primary pathway involves the enzymatic release of the thiol from non-volatile, sulfur-conjugated precursors. These precursors are typically cysteine or glutathione (B108866) conjugates that are present in the raw materials (e.g., grapes, hops) before fermentation. nih.gov

During fermentation, yeast enzymes with β-lyase activity, encoded by genes such as IRC7 and STR3 in S. cerevisiae, cleave the C-S bond in the cysteine-conjugated precursor to release the free thiol. mdpi.com An alternative pathway involves the addition of hydrogen sulfide (B99878) (H₂S), a metabolic byproduct of yeast, to an unsaturated precursor molecule. Research has shown that various thiols can be synthesized by providing engineered yeast cells with precursors like alkenols, aldehydes, or ketones. nih.gov

Based on these established pathways, a plausible biogenetic route for this compound is summarized below.

Table 1: Potential Biogenetic Pathways for this compound

Pathway Proposed Precursor(s) Key Biological Agent Enzymatic Step Description
Precursor Cleavage S-(3-methoxybutyl)-L-cysteine Yeast (S. cerevisiae) C-S β-lyase A non-volatile, cysteine-conjugated precursor is transported into the yeast cell and cleaved by a β-lyase enzyme to release this compound.

| Hydrogen Sulfide Addition | 3-methoxy-1-butene or 3-methoxybutanal (B3384146) | Yeast (S. cerevisiae) | Unspecified | Yeast-produced hydrogen sulfide (H₂S) reacts with an unsaturated C4 methoxy precursor, potentially derived from amino acid metabolism, to form the thiol. |

Once formed, the concentration and persistence of volatile thiols in a complex matrix like wine are influenced by subsequent chemical reactions. Thiols are highly susceptible to oxidation. In the presence of oxygen, they can be oxidized to form disulfides, which are typically less aromatic. This process can be mediated by catalysts such as metal ions (e.g., copper, iron).

Furthermore, thiols can react with other components in the matrix. For instance, they can bind to quinones, which are oxidation products of phenolic compounds. This binding effectively removes the free thiol from the matrix, diminishing its aromatic impact. The presence of antioxidants, such as sulfur dioxide (SO₂), is crucial in wine to protect volatile thiols from these oxidative and binding reactions.

Potential as a Chemical Intermediate in Industrial Synthesis (non-pharmaceutical)

There is no readily available information indicating that this compound is used as a chemical intermediate in large-scale industrial synthesis. Its primary interest appears to be as a potential flavor and aroma compound.

Theoretically, its synthesis in a laboratory or industrial setting would likely proceed by converting a more common starting material. A plausible synthetic route would involve the conversion of 3-methoxybutan-1-ol (B165606) to a better leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) to introduce the thiol group.

Environmental Chemical Behavior and Fate (e.g., Degradation Pathways in Soil/Water, Bioaccumulation in non-human organisms)

Specific environmental fate and behavior studies on this compound are not available. However, its behavior can be predicted based on the functional groups present in its structure: a thiol group and an ether linkage.

Degradation: The primary pathway for environmental degradation would likely involve the thiol group. Thiols are susceptible to abiotic and biotic oxidation in soil and water, which would convert the thiol to sulfonic acids or other oxidized sulfur species. The ether linkage is generally more stable and less prone to rapid degradation. Biodegradation by soil and water microorganisms is also a likely fate, as many microbes can metabolize short-chain organic molecules.

Bioaccumulation: The compound is a relatively small, polar molecule. Such molecules generally exhibit low potential for bioaccumulation in the fatty tissues of non-human organisms. Its water solubility would favor partitioning in aqueous environments over lipid tissues, suggesting a low bioconcentration factor.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-mercaptohexan-1-ol (3MH)
3-mercaptohexyl-acetate (3MHA)
4-mercapto-4-methylpentan-2-one (4MMP)
4-methoxy-2-methyl-2-butanethiol
Cysteine
Disulfides
Glutathione
Hydrogen sulfide (H₂S)
Quinones
S-(3-methoxybutyl)-L-cysteine
Sodium hydrosulfide (NaSH)
Sulfonic acids
Sulfur dioxide (SO₂)
3-methoxybutan-1-ol
3-methoxy-1-butene

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Green Synthetic Routes

The industrial synthesis of thiols has traditionally relied on methods that can be hazardous and environmentally taxing. wikipedia.org Future research into 3-methoxybutane-1-thiol should prioritize the development of sustainable and green synthetic methodologies.

Current industrial practices for producing simple thiols often involve the reaction of hydrogen sulfide (B99878) with alcohols at high temperatures and pressures, using metal oxide catalysts. wikipedia.org A greener approach for this compound could involve biocatalysis, utilizing enzymes to facilitate the conversion under milder conditions, thereby reducing energy consumption and waste. Another promising avenue is the use of green solvents, such as ionic liquids or supercritical fluids, to replace volatile and often toxic organic solvents. mdpi.com Research could focus on developing a one-pot synthesis from readily available precursors, minimizing purification steps and solvent usage. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic pathways. mdpi.com

Exploration of Novel Reactivity and Catalytic Applications

The bifunctional nature of this compound, containing both a nucleophilic thiol group and a Lewis basic ether group, opens up possibilities for novel reactivity and catalytic applications. The thiol group is known for its ability to participate in a variety of reactions, including nucleophilic substitution, addition to double bonds (thiol-ene reactions), and oxidation to disulfides. masterorganicchemistry.com The presence of the methoxy (B1213986) group could modulate the reactivity of the thiol through intramolecular interactions or by acting as a coordinating site for metal catalysts.

Future research could explore the use of this compound as a ligand for transition metal catalysts. The ether oxygen could coordinate to a metal center, positioning the thiol group for specific catalytic transformations. Such a catalyst could find applications in cross-coupling reactions or asymmetric synthesis. Additionally, the compound itself could act as an organocatalyst, for example, in Michael additions or other carbon-carbon bond-forming reactions. The investigation of its radical-mediated reactions could also unveil new synthetic utilities. researchgate.net

Advancements in On-Site and Real-Time Analytical Detection

As a volatile sulfur compound, this compound is likely to have a low odor threshold, making its detection at trace levels crucial for potential industrial applications and environmental monitoring. mdpi.comnih.gov Future research should focus on developing sensitive and selective analytical methods for its on-site and real-time detection.

Current methods for detecting volatile organic compounds (VOCs) include gas chromatography-mass spectrometry (GC-MS), but these are often laboratory-based and not suitable for rapid, on-site analysis. mdpi.comnih.gov Promising areas for development include miniaturized GC systems, electronic noses based on sensor arrays, and spectroscopic techniques. nih.govresearchgate.net Chemiluminescence-based detectors, which can be highly specific for sulfur compounds, could be adapted for the real-time monitoring of this compound in industrial process streams or ambient air. researchgate.net The development of portable and user-friendly devices would be a significant advancement.

Synergistic Application of Experimental and Computational Methodologies

A powerful approach to understanding and predicting the behavior of this compound would be the synergistic application of experimental and computational methods. researchgate.netnih.gov Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the compound's structure, reactivity, and spectroscopic properties. nih.govnih.govmdpi.commdpi.com

Future research could employ DFT calculations to model reaction mechanisms, predict the outcomes of catalytic cycles, and understand the nature of intramolecular interactions. nih.govmdpi.com These computational predictions can then guide experimental work, making it more efficient and targeted. For instance, computational screening could identify the most promising catalytic systems or reaction conditions before they are tested in the laboratory. nih.gov The combination of experimental data with theoretical models will lead to a deeper and more comprehensive understanding of the chemical properties of this compound. researchgate.netrsc.orgrsc.orgchemrxiv.orgchemrxiv.org

Identification of New Chemical Applications in Non-Biological Domains

While many organosulfur compounds have biological applications, the unique properties of this compound could also be leveraged in various non-biological domains. rsc.orgnih.gov The thiol group's affinity for metal surfaces, particularly gold, makes it a candidate for the formation of self-assembled monolayers (SAMs). creative-proteomics.com These SAMs could be used to modify the properties of surfaces for applications in electronics, sensors, and corrosion protection.

The presence of the ether functionality within the monolayer could introduce specific properties, such as altered hydrophilicity or the ability to coordinate guest molecules. Furthermore, functionalized thiols are used in the synthesis of polymers and other materials. nih.govresearchgate.netmdpi.com this compound could be explored as a monomer or a chain-transfer agent in polymerization reactions, leading to new materials with tailored properties. Its potential as a building block in the synthesis of more complex molecules for materials science also warrants investigation. For instance, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with novel catalytic or adsorptive properties. The conversion of organosulfur compounds into inorganic nanomaterials with enhanced properties is another exciting avenue for future exploration. researchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-methoxybutane-1-thiol with high purity?

Synthesis typically involves thiol-ene "click" chemistry or nucleophilic substitution. For example, reacting 3-methoxy-1-bromobutane with a thiourea derivative under basic conditions (e.g., KOH/ethanol) yields the thiol. Purification via fractional distillation or silica-gel chromatography is critical due to the compound’s volatility and potential byproducts. Reaction efficiency depends on solvent polarity and temperature control (50–70°C) to minimize side reactions .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in complex mixtures?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use polar capillary columns (e.g., DB-WAX) for separation, coupled with electron ionization (EI) for fragmentation patterns. Retention indices and spectral libraries (e.g., NIST) aid identification .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3) resolve methoxy (-OCH3_3) and thiol (-SH) protons. Chemical shifts for -SH typically appear at ~1.3–1.5 ppm (1^1H) .

Q. How should this compound be stored to ensure stability?

Store in amber glass vials under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Thiols are prone to disulfide formation; adding stabilizers like EDTA (0.1% w/v) can inhibit metal-catalyzed degradation. Regularly monitor purity via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in thiol-Michael additions?

Base-initiated thiol-Michael reactions favor regioselective additions to electron-deficient alkenes (e.g., maleimides). Computational studies (CBS-QB3 level) reveal that the thiolate anion attacks the β-carbon of the alkene, with activation energies <20 kcal/mol. Radical-mediated pathways are less selective, producing complex mixtures unless stepwise protocols are employed .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, CBS-QB3 studies show that steric hindrance from the methoxy group reduces nucleophilicity at the thiol site by 15–20% compared to unsubstituted thiols. Solvent effects (e.g., polar aprotic solvents) stabilize intermediates, lowering energy barriers .

Q. What environmental factors influence the atmospheric persistence of this compound?

The compound reacts with hydroxyl radicals (•OH) at a rate constant of ~5.2 × 1011^{-11} cm3^3/molecule/s, leading to a half-life of ~12 hours in the troposphere. Secondary oxidation products include sulfonic acids and carbonyl derivatives, detectable via high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in reported reaction yields for thiol-ene functionalization?

Discrepancies often arise from competing radical pathways. For reproducible results:

  • Stepwise Protocols: Prioritize base-initiated thiol-Michael reactions before radical-mediated steps to avoid side reactions.
  • Stoichiometric Control: Maintain thiol:alkene ratios at 1:1.2 to suppress oligomerization.
  • Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to track conversion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.